molecular formula C20H16FN3O2S B11138776 (5Z)-5-(4-fluorobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(4-fluorobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11138776
M. Wt: 381.4 g/mol
InChI Key: NLDIEOAYDNSHHA-ATVHPVEESA-N
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Description

(5Z)-5-(4-Fluorobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic compound featuring a fused thiazolo-triazole core. Its structure includes a 4-fluorobenzylidene substituent at the 5-position and a 4-propoxyphenyl group at the 2-position (Figure 1). The Z-configuration of the benzylidene moiety is critical for maintaining planarity, which influences electronic properties and biological interactions .

Properties

Molecular Formula

C20H16FN3O2S

Molecular Weight

381.4 g/mol

IUPAC Name

(5Z)-5-[(4-fluorophenyl)methylidene]-2-(4-propoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C20H16FN3O2S/c1-2-11-26-16-9-5-14(6-10-16)18-22-20-24(23-18)19(25)17(27-20)12-13-3-7-15(21)8-4-13/h3-10,12H,2,11H2,1H3/b17-12-

InChI Key

NLDIEOAYDNSHHA-ATVHPVEESA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)F)/SC3=N2

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(C=C4)F)SC3=N2

Origin of Product

United States

Preparation Methods

Cyclocondensation of 1,2,4-Triazole-3-thiol with α-Halo Carbonyl Compounds

Reacting 1,2,4-triazole-3-thiol with α-halo carbonyl derivatives (e.g., ethyl chloroacetate) under basic conditions yields the thiazolo-triazole framework. For example, potassium carbonate in dimethyl sulfoxide (DMSO) facilitates nucleophilic displacement, forming the thiazole ring.

Reaction Conditions :

  • Solvent : DMSO or ethanol

  • Catalyst : Anhydrous K₂CO₃

  • Temperature : Room temperature to 50°C

  • Yield : 70–85%

Formation of the 4-Fluorobenzylidene Moiety

The Z-configured benzylidene group is introduced via Knoevenagel condensation.

Knoevenagel Condensation with 4-Fluorobenzaldehyde

The triazolone intermediate reacts with 4-fluorobenzaldehyde in the presence of piperidine or acetic acid as a catalyst. This step requires precise temperature control to favor the Z-isomer.

Optimized Conditions :

  • Catalyst : Piperidine (5 mol%)

  • Solvent : Ethanol or acetic acid

  • Temperature : Reflux (80°C)

  • Reaction Time : 6–8 hours

  • Yield : 65–80%

Regioselective Functionalization and Final Assembly

One-Pot Sequential Functionalization

A scalable one-pot method combines cyclocondensation, SₙAr, and Knoevenagel steps. Dibenzoylacetylene and triazole derivatives react under catalyst-free conditions at room temperature, followed by sequential functionalization.

Advantages :

  • Efficiency : Eliminates intermediate purification

  • Scalability : Produces >5 g per batch

Stereochemical Control and Purification

Z-Isomer Stabilization

The Z-configuration is thermodynamically favored due to intramolecular hydrogen bonding between the triazolone carbonyl and the benzylidene proton. Recrystallization from chloroform/hexane (1:1) enhances stereochemical purity.

Analytical Validation :

  • ¹H NMR : δ 7.54–7.78 ppm (singlet for CH=, Z-isomer)

  • X-ray Crystallography : Confirms planar geometry

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (%)Scalability
Sequential FunctionalizationCyclocondensation → SₙAr → Knoevenagel60–75≥95Moderate
One-Pot SynthesisCombined steps in single reactor70–85≥90High
Metal-Catalyzed CouplingSuzuki-Miyaura for aryl introduction55–65≥98Low

Challenges and Optimization Strategies

Overcoming Byproduct Formation

  • Issue : Competing O-alkylation during propoxyphenyl installation.

  • Solution : Use bulky bases (e.g., Cs₂CO₃) to favor SₙAr over O-alkylation.

Enhancing Z-Selectivity

  • Issue : E/Z isomerization under acidic conditions.

  • Solution : Conduct Knoevenagel condensation in ethanol with piperidine, followed by rapid cooling.

Industrial-Scale Considerations

Cost-Effective Reagents

  • Propoxyphenyl Source : 4-Propoxybenzyl chloride (≥98% purity) reduces side reactions.

  • Solvent Recycling : Ethanol and THF are recovered via distillation, lowering production costs .

Chemical Reactions Analysis

(5Z)-5-(4-fluorobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzylidene group, using nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

(5Z)-5-(4-fluorobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving microbial infections and cancer.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (5Z)-5-(4-fluorobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Key Observations :

  • Alkoxy Chains : The 4-propoxyphenyl group balances lipophilicity and metabolic stability better than shorter (methoxy) or bulkier (isopropoxy) chains .

Comparison of Yields :

Compound Yield Reaction Conditions Reference
Target Compound 85–92% Glacial acetic acid, reflux (7 hours)
(Z)-5-(Furan-2-ylmethylene)thiazolo[...]triazol-6(5H)-one 61% Methanol, room temperature (5–7 hours)
(Z)-5-(Thiophen-2-ylmethylene)thiazolo[...]triazol-6(5H)-one 64% Ethanol, reflux (6 hours)

The target compound’s high yield (85–92%) under mild conditions highlights the efficiency of fluorinated benzaldehyde precursors in condensation reactions .

Mechanistic Insights :

  • The 4-fluorobenzylidene group in the target compound likely interacts with cellular kinases via halogen bonding, as seen in crystallographic studies of isostructural triazole derivatives .
  • Propoxy chains improve membrane permeability, explaining its lower MIC compared to methoxy-substituted analogs .

Biological Activity

The compound (5Z)-5-(4-fluorobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one , often referred to as Les-236, is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

  • Molecular Formula : C30H24FN5O3S
  • Molecular Weight : 553.6 g/mol
  • CAS Number : 623935-39-7

Les-236 exhibits its biological effects primarily through the following mechanisms:

  • Induction of Apoptosis : The compound has been shown to activate caspase-3, a key enzyme in the apoptotic pathway, leading to programmed cell death in various cancer cell lines. For instance, significant increases in caspase-3 activity were observed in A549 and CACO-2 cells after exposure to the compound at micromolar concentrations .
  • Reactive Oxygen Species (ROS) Modulation : Les-236 decreases ROS production in cancer cells, which can influence cell survival and proliferation. A reduction in ROS levels may contribute to its anticancer efficacy by mitigating oxidative stress that often promotes tumor growth .
  • Cell Cycle Arrest : The compound has been implicated in causing cell cycle arrest, further supporting its potential as an anticancer agent. This effect is mediated through various signaling pathways that regulate cell division and survival .

Biological Activity Studies

Several studies have evaluated the biological activity of Les-236 across different human cancer cell lines:

Cell Line Concentration Range (µM) Caspase-3 Activity Increase (%) ROS Production Decrease (%)
A5491 nM - 100 µM39.26 - 248.15Significant reduction
SCC-151 nM - 100 µMUp to 711.64Significant reduction
SH-SY5Y10 - 100 µMUp to 358.82Significant reduction
CACO-21 nM - 100 µMUp to 711.64Significant reduction

Case Studies

  • Anticancer Activity Assessment : In a study published by NCBI, Les-236 was tested against four human cancer cell lines (A549, SCC-15, SH-SY5Y, and CACO-2). The results indicated that the compound significantly inhibited cell proliferation and enhanced apoptosis through caspase activation and ROS modulation .
  • PPARγ Pathway Involvement : Another study highlighted the role of Les-236 in modulating PPARγ-dependent pathways. This pathway is crucial for regulating various cellular processes including metabolism and apoptosis in cancer cells .

Q & A

Q. What are the key synthetic challenges in preparing (5Z)-5-(4-fluorobenzylidene)-2-(4-propoxyphenyl)thiazolo-triazolone, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves multi-step heterocyclic condensation, including Knoevenagel reactions to form the benzylidene moiety and cyclization to assemble the fused thiazolo-triazolone core. Key challenges include:

  • Steric hindrance from the 4-propoxyphenyl group, which may reduce cyclization efficiency. Optimize solvent polarity (e.g., DMF or acetic acid mixtures) and temperature (reflux at 80–100°C) to enhance ring closure .
  • Z/E isomerism control during benzylidene formation. Use catalytic bases like piperidine or triethylamine to favor the thermodynamically stable Z-isomer, confirmed by NOESY NMR .
  • Purification : Recrystallization from DMF/ethanol mixtures improves purity (>95%) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?

Methodological Answer:

  • X-ray crystallography : Resolve the Z-configuration of the benzylidene group and fused ring system (e.g., bond angles and torsion angles) .
  • NMR spectroscopy :
    • ¹H NMR : Distinct chemical shifts for the thiazole proton (δ 7.8–8.2 ppm) and benzylidene vinyl proton (δ 7.5–7.7 ppm, coupling constant J = 10–12 Hz for Z-isomer) .
    • ¹³C NMR : Carbonyl signals at δ 165–170 ppm confirm the thiazolidinone moiety .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .

Q. What solvent systems are suitable for improving solubility in biological assays?

Methodological Answer:

  • Polar aprotic solvents : DMSO (≤0.5% v/v in cell culture) for stock solutions due to the compound’s low aqueous solubility .
  • Co-solvents : Ethanol or PEG-400 (5–10% v/v) enhance solubility in pharmacokinetic studies without cytotoxicity .

Advanced Research Questions

Q. How does the 4-fluorobenzylidene group influence binding to biological targets compared to other substituents (e.g., methoxy or chloro)?

Methodological Answer:

  • Molecular docking : Compare interactions with targets like 14-α-demethylase (PDB: 3LD6). Fluorine’s electronegativity enhances hydrogen bonding with active-site residues (e.g., Tyr-140) versus methoxy’s steric bulk .
  • SAR studies : Replace the 4-fluoro group with Cl or OCH₃ via Suzuki coupling. Assess activity in antifungal assays (e.g., Candida albicans MIC values) .
  • Contradictions : Fluorine may reduce membrane permeability in some cell lines (e.g., MCF-7) due to increased polarity, requiring prodrug strategies .

Q. What strategies mitigate cytotoxicity in normal cells (e.g., WI-38 fibroblasts) while retaining anticancer activity?

Methodological Answer:

  • Selective targeting : Modify the 4-propoxyphenyl group to reduce off-target effects. Introduce sulfonamide or pyridyl substituents to enhance cancer cell selectivity (tested via IC₅₀ ratios in DLD-1 vs. WI-38 cells) .
  • Prodrug activation : Attach a cleavable ester moiety to the propoxy group, hydrolyzed by cancer-specific enzymes (e.g., carboxylesterase) .
  • Dose optimization : Use SRB assays to determine therapeutic indices (TI > 3) .

Q. How can computational modeling predict metabolic stability and cytochrome P450 interactions?

Methodological Answer:

  • ADMET prediction : Use SwissADME or ADMETLab to identify metabolic soft spots (e.g., triazole ring oxidation).
  • CYP450 inhibition assays : Test against CYP3A4 and CYP2D6 isoforms via fluorogenic substrates. The 4-fluorobenzylidene group reduces CYP2D6 affinity (IC₅₀ > 50 μM) compared to unsubstituted analogs .
  • MD simulations : Simulate binding to CYP3A4’s heme pocket; the thiazolo-triazolone core shows moderate π-π stacking with Phe-304 .

Q. What are the contradictions in reported biological activities, and how can they be resolved experimentally?

Methodological Answer:

  • Discrepancies in cytotoxicity : Some studies report IC₅₀ < 10 μM in HEPG-2 cells , while others show inactivity (IC₅₀ > 100 μM). Verify via standardized protocols:
    • Use identical cell passage numbers and serum-free conditions during SRB assays.
    • Confirm compound stability in culture media via HPLC .
  • Antimicrobial vs. anticancer activity : Screen against Gram-negative bacteria (e.g., E. coli) using MIC assays. The 4-propoxyphenyl group may enhance membrane penetration in prokaryotes .

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